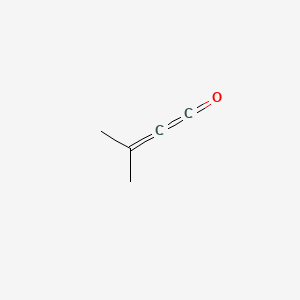

1,2-Butadienone, 3-methyl-

Description

BenchChem offers high-quality 1,2-Butadienone, 3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Butadienone, 3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63364-70-5 |

|---|---|

Molecular Formula |

C5H6O |

Molecular Weight |

82.10 g/mol |

InChI |

InChI=1S/C5H6O/c1-5(2)3-4-6/h1-2H3 |

InChI Key |

CULFHGAEORKRLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C=O)C |

Origin of Product |

United States |

Foundational & Exploratory

3-methyl-1,2-butadienone physical and chemical properties

Introduction

3-methyl-1,2-butadienone is an organic molecule containing both a ketone functional group and a cumulated diene (an allene). The presence of these two reactive moieties in close proximity suggests that it would be a highly reactive and potentially unstable compound. Allenyl ketones are recognized as valuable synthetic intermediates due to their electrophilic nature, which allows for various nucleophilic additions and cyclization reactions.[1] This guide provides a theoretical overview of the expected properties, a plausible synthetic approach, and the anticipated reactivity of 3-methyl-1,2-butadienone.

Predicted Physical and Chemical Properties

The physical and chemical properties of 3-methyl-1,2-butadienone have been estimated based on the known properties of other ketones and allenic compounds. These values should be considered theoretical.

| Property | Predicted Value |

| Molecular Formula | C₅H₆O |

| Molecular Weight | 82.10 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be higher than corresponding alkanes due to the polarity of the carbonyl group, but lower than corresponding alcohols as it cannot hydrogen bond with itself. |

| Solubility | Likely soluble in organic solvents. Lower molecular weight ketones exhibit some water solubility. |

| Stability | Expected to be unstable and prone to polymerization or rearrangement. |

Hypothetical Synthesis

While a specific synthesis for 3-methyl-1,2-butadienone is not documented, a plausible route could involve the oxidation of a corresponding homopropargyl alcohol. Another potential method is the dehydration of a suitable β-ketoester, which has been shown to produce allenyl esters.[2] A generalized workflow for a potential synthesis is outlined below.

Proposed Synthetic Workflow

Caption: Hypothetical synthesis workflow for 3-methyl-1,2-butadienone.

Expected Reactivity

The reactivity of 3-methyl-1,2-butadienone is dictated by the electrophilic nature of the carbonyl group and the unique electronic properties of the allene moiety.

-

Nucleophilic Addition: The carbonyl carbon is expected to be highly susceptible to attack by nucleophiles.

-

Cyclization Reactions: Allenyl ketones are known to undergo cycloisomerization to form furan rings, often catalyzed by transition metals.[3]

-

Nazarov Cyclization: As an allenyl vinyl ketone, it could potentially undergo Nazarov cyclization reactions.[4]

-

Polymerization: The conjugated system may be prone to polymerization, especially under acidic or basic conditions or upon exposure to light.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for 3-methyl-1,2-butadienone based on general data for ketones and allenyl systems.[5][6][7][8]

| Spectroscopy | Predicted Characteristics |

| IR (Infrared) | Strong C=O stretch around 1680-1700 cm⁻¹. Allene C=C=C stretch around 1950 cm⁻¹. |

| ¹H NMR (Proton NMR) | Signals for the methyl protons and the vinyl protons of the allene. The protons alpha to the carbonyl would be deshielded. |

| ¹³C NMR (Carbon NMR) | A signal for the carbonyl carbon in the range of 190-215 ppm. Signals for the sp² and sp hybridized carbons of the allene. |

| MS (Mass Spectrometry) | A molecular ion peak would be expected. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group (α-cleavage) and potentially a McLafferty rearrangement if a gamma-hydrogen is present.[8] |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and handling of 3-methyl-1,2-butadienone are not available in published literature. Any attempt to synthesize this compound should be approached with caution, assuming it to be highly reactive and potentially unstable. Standard laboratory safety procedures for handling reactive chemicals should be strictly followed.

Signaling Pathways and Biological Activity

There is no information available in scientific literature regarding any biological activity or involvement in signaling pathways for 3-methyl-1,2-butadienone.

Conclusion

3-methyl-1,2-butadienone represents a theoretically interesting but practically uncharacterized molecule. Its synthesis and isolation would likely be challenging due to its inherent reactivity. However, if successfully synthesized, it could serve as a versatile intermediate for the construction of more complex molecular architectures, particularly heterocyclic compounds like furans. Further computational and experimental research would be necessary to validate the predicted properties and explore the synthetic utility of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-Catalyzed [1,2]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide on the Molecular Structure and Bonding of 1,2-Butadienone, 3-methyl-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on 1,2-Butadienone, 3-methyl- is limited in publicly available scientific literature. This guide is compiled from available database information and theoretical principles derived from related chemical structures.

Introduction

1,2-Butadienone, 3-methyl-, also known by its synonyms (1-Methylethylidene)ketene and isopropylideneketene, is a chemical compound with the molecular formula C₅H₆O.[1][2] Its CAS Registry Number is 63364-70-5.[1][2] This molecule belongs to the class of cumulenes and, more specifically, is a substituted ketene. Ketenes are characterized by the R₂C=C=O functional group, which imparts unique reactivity due to its heteroallenic bond structure.[3] The presence of cumulative double bonds and a carbonyl group makes 1,2-butadienone, 3-methyl- a subject of interest for theoretical and synthetic chemists. Due to their high reactivity, ketenes are often generated in situ for use in chemical reactions.[4]

Molecular Structure and Bonding

The molecular structure of 1,2-butadienone, 3-methyl- is predicted based on the established geometries of ketenes and allenes. The central carbon of the C=C=O group is sp-hybridized, leading to a linear arrangement of these three atoms.[5][6] The terminal carbonyl carbon and the carbon of the isopropylidene group are sp²-hybridized.[6] This hybridization results in two perpendicular pi systems within the cumulene structure.

The bonding can be described in terms of molecular orbital theory. The highest occupied molecular orbital (HOMO) of a ketene is typically located perpendicular to the plane of the substituents on the terminal carbon, while the lowest unoccupied molecular orbital (LUMO) lies within that plane.[3] This electronic arrangement makes the central carbon of the ketene group highly electrophilic.[4]

Below is a diagram illustrating the predicted molecular structure and bonding of 1,2-butadienone, 3-methyl-.

Caption: Predicted molecular structure of 1,2-Butadienone, 3-methyl-.

Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 82.10 | g/mol | [2][7] |

| Boiling Point | 90.1 | °C | [2] |

| Density | 0.778 | g/cm³ | [2] |

| Flash Point | 5.3 | °C | [2] |

| Vapor Pressure | 57.0±0.2 | mmHg at 25°C | [2] |

| Refractive Index | 1.393 | [2] | |

| logP | 1.32 | [2] | |

| Ionization Energy | 8.65 | eV | [7] |

| Enthalpy of Formation (gas) | 36.05 | kJ/mol | [7] |

| Enthalpy of Vaporization | 33.41 | kJ/mol | [7] |

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of 1,2-butadienone, 3-methyl- are not detailed in the surveyed literature. However, general methods for the synthesis of ketenes are well-established and would likely be applicable.

General Synthesis of Ketenes

A common method for generating ketenes in situ is the dehydrohalogenation of acyl chlorides using a non-nucleophilic base, such as triethylamine.[3] For 1,2-butadienone, 3-methyl-, the precursor would be 3-methyl-2-butenoyl chloride.

Reaction: (CH₃)₂C=CHCOCl + Et₃N → (CH₃)₂C=C=C=O + Et₃N·HCl

The following diagram outlines a general experimental workflow for such a synthesis.

Caption: General workflow for the in situ generation of a ketene.

Spectroscopic Analysis

No experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for 1,2-butadienone, 3-methyl- were found in the public domain. Theoretical calculations would be required to predict its spectral characteristics. Based on the structure, one would expect characteristic IR stretching frequencies for the cumulene (C=C=C) and carbonyl (C=O) groups.

Reactivity and Potential Applications

Ketenes are highly reactive compounds that readily undergo [2+2] cycloadditions, react with nucleophiles at the central electrophilic carbon, and can dimerize.[4] The reactivity of 1,2-butadienone, 3-methyl- is expected to be dominated by these characteristic reactions of the ketene functional group.

Due to the lack of specific studies on this molecule, its potential applications, including in drug development, are purely speculative. The high reactivity of the ketene moiety could be exploited in organic synthesis to construct complex molecular architectures.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding any interaction of 1,2-butadienone, 3-methyl- with biological systems or its involvement in any signaling pathways. Given its high reactivity, it would likely be non-specifically reactive with biological nucleophiles if introduced into a biological environment.

Conclusion

1,2-Butadienone, 3-methyl- is a theoretically interesting molecule due to its cumulene and ketene functionalities. However, there is a significant lack of experimental data regarding its synthesis, properties, and reactivity. The information presented in this guide is largely based on theoretical principles and data from chemical databases. Further computational and experimental research is needed to fully characterize this compound and explore its potential applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ketene - Wikipedia [en.wikipedia.org]

- 5. Allenes - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 1,2-Butadienone, 3-methyl- (CAS 63364-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Profile of 3-Methyl-1,2-butadiene (CAS 598-25-4): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1,2-butadiene (CAS 598-25-4), a valuable compound in organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for compound identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the NMR, IR, and MS data for 3-Methyl-1,2-butadiene. The data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 3-Methyl-1,2-butadiene are summarized below.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.51 | Multiplet | - | =CH₂ |

| ~1.68 | Triplet | ~3.1 | -CH₃ |

Table 1: ¹H NMR data for 3-Methyl-1,2-butadiene.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 208.5 | C2 |

| 94.7 | C3 |

| 74.4 | C1 |

| 22.3 | C4, C5 |

Table 2: ¹³C NMR data for 3-Methyl-1,2-butadiene.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 3-Methyl-1,2-butadiene are presented below.

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (sp³) |

| ~2910 | C-H stretch (sp³) |

| ~1950 | C=C=C stretch (allene) |

| ~1440 | C-H bend (CH₃) |

| ~840 | =C-H bend |

Table 3: Key IR absorption bands for 3-Methyl-1,2-butadiene.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for 3-Methyl-1,2-butadiene are listed below.

| m/z | Relative Intensity (%) | Assignment |

| 68 | 100 | [M]⁺ (Molecular Ion) |

| 53 | ~80 | [M-CH₃]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

| 39 | ~55 | [C₃H₃]⁺ |

Table 4: Mass spectrometry data for 3-Methyl-1,2-butadiene.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 3-Methyl-1,2-butadiene is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker or Jeol instrument, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, is typically used.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (typically 0-220 ppm) is used.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 3-Methyl-1,2-butadiene, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for separation from any impurities.

Ionization: Electron ionization (EI) is a common method for volatile compounds like 3-Methyl-1,2-butadiene. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate key workflows and relationships in spectroscopic analysis.

This guide serves as a foundational resource for understanding the spectroscopic characteristics of 3-Methyl-1,2-butadiene. For further in-depth analysis or specific applications, consulting primary literature and spectral databases is recommended.

An In-depth Technical Guide to 1,1-Dimethylallene: Synthesis and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylallene, systematically known as 3-methylbuta-1,2-diene, is a valuable five-carbon unsaturated hydrocarbon featuring a unique cumulated diene structure. Its distinct electronic and steric properties make it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the nomenclature, physical and spectroscopic properties, synthesis, and reaction mechanisms of 1,1-Dimethylallene, tailored for professionals in chemical research and drug development.

Nomenclature and Structure

The nomenclature of allenes can sometimes be ambiguous. For the compound with the chemical formula C₅H₈ and the structure (CH₃)₂C=C=CH₂, the following names are commonly used:

-

IUPAC Name: 3-methylbuta-1,2-diene[1]

-

Common Name: 1,1-Dimethylallene[2]

-

Other Synonyms: 1,1-Dimethylallylene, 2-Methyl-2,3-butadiene, 3,3-Dimethylallene[2]

The structure consists of a central sp-hybridized carbon atom double-bonded to two sp²-hybridized carbon atoms. The terminal sp² carbon is attached to two hydrogen atoms, while the other sp² carbon is bonded to two methyl groups.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for 1,1-Dimethylallene is presented below for easy reference and comparison.

Table 1: Physical Properties of 1,1-Dimethylallene

| Property | Value |

| Molecular Formula | C₅H₈[1] |

| Molecular Weight | 68.12 g/mol [1] |

| Boiling Point | 40-41 °C[3] |

| Melting Point | -148 °C[3] |

| Density | 0.694 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.419[3] |

| Vapor Pressure | 6.87 psi (20 °C) |

Table 2: Spectroscopic Data of 1,1-Dimethylallene

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ 4.509 (septet, 2H), 1.677 (t, 6H)[4] |

| ¹³C NMR | δ 208.5 (C=C =C), 93.3 (C =C=CH₂), 73.8 (C=C=C H₂), 21.6 (C H₃)[5] |

| Infrared (IR) | Key absorptions (cm⁻¹): ~1950 (asymmetric C=C=C stretch), ~850 (C=C=C bending)[6] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 68[2] |

Synthesis of 1,1-Dimethylallene

The synthesis of allenes often involves elimination reactions, rearrangements, or coupling reactions. A common and reliable method for the preparation of 1,1-Dimethylallene is the dehydrohalogenation of a suitable haloalkene.

Experimental Protocol: Synthesis of 1,1-Dimethylallene via Dehydrohalogenation

This protocol is based on the general principle of base-induced elimination of a hydrogen halide from a haloalkene.

Reaction:

(CH₃)₂C=CH-CH₂Cl + KOH (alcoholic) → (CH₃)₂C=C=CH₂ + KCl + H₂O

Materials:

-

3-Chloro-3-methyl-1-butene

-

Potassium hydroxide (KOH)

-

Ethanol

-

Anhydrous calcium chloride

-

Ice bath

-

Distillation apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric excess of potassium hydroxide in ethanol with gentle heating.

-

Cool the alcoholic KOH solution to 0 °C in an ice bath.

-

Slowly add 3-chloro-3-methyl-1-butene to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours.

-

After the reflux period, cool the reaction mixture and arrange for distillation.

-

Carefully distill the low-boiling 1,1-dimethylallene from the reaction mixture. The collection flask should be cooled in an ice bath to minimize evaporation.

-

Wash the collected distillate with cold water in a separatory funnel to remove any remaining ethanol and salts.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

A final fractional distillation of the dried product will yield pure 1,1-dimethylallene (b.p. 40-41 °C).

Safety Precautions: 1,1-Dimethylallene is a flammable liquid.[3] All operations should be performed in a well-ventilated fume hood, away from sources of ignition. Protective eyewear and gloves should be worn.

Reaction Mechanism and Experimental Workflow

The synthesis of 1,1-dimethylallene via dehydrohalogenation typically proceeds through an E2 (bimolecular elimination) mechanism.

Diagram 1: E2 Mechanism for the Synthesis of 1,1-Dimethylallene

Caption: Concerted E2 elimination mechanism for 1,1-dimethylallene synthesis.

Diagram 2: Experimental Workflow for 1,1-Dimethylallene Synthesis

Caption: Step-by-step workflow for the synthesis and purification of 1,1-dimethylallene.

Conclusion

1,1-Dimethylallene is a readily accessible and highly reactive intermediate with significant potential in synthetic organic chemistry. This guide provides essential data and a practical synthetic protocol to aid researchers in its preparation and application. The unique structural and electronic features of 1,1-dimethylallene will continue to be exploited in the development of novel synthetic methodologies and the construction of complex target molecules.

References

- 1. 3-Methyl-1,2-butadiene | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]

- 3. 3-Methyl-1,2-butadiene 97 598-25-4 [sigmaaldrich.com]

- 4. 3-METHYL-1,2-BUTADIENE(598-25-4) 13C NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 3-METHYL-1,2-BUTADIENE(598-25-4) IR Spectrum [m.chemicalbook.com]

Thermodynamic properties of 3-methyl-1,2-butadiene

An In-depth Technical Guide on the Thermodynamic Properties of 3-Methyl-1,2-Butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-methyl-1,2-butadiene, an unsaturated hydrocarbon of interest in various fields of chemical research and development. The document consolidates key experimental data, details the methodologies for their determination, and presents a theoretical framework for their computational estimation. All quantitative data are summarized in structured tables for ease of reference and comparison. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Introduction

3-Methyl-1,2-butadiene, also known as 1,1-dimethylallene, is a member of the allene class of organic compounds, characterized by a central carbon atom connected to two other carbon atoms by double bonds. The unique electronic and structural features of allenes make them valuable building blocks in organic synthesis and subjects of fundamental chemical interest. A thorough understanding of the thermodynamic properties of 3-methyl-1,2-butadiene is crucial for predicting its reactivity, stability, and behavior in various chemical processes, which is of significant importance in fields ranging from materials science to drug development.

This guide aims to be a core reference for researchers by providing a detailed compilation of experimentally determined thermodynamic parameters and the sophisticated techniques employed for their measurement. It also touches upon the computational approaches that complement experimental findings.

Quantitative Thermodynamic Data

The thermodynamic properties of 3-methyl-1,2-butadiene have been experimentally determined and are summarized in the tables below. The data presented are primarily from the work of Good (1969) and Messerly, Todd, & Guthrie (1970), as compiled in the NIST Chemistry WebBook.[1][2]

Table 1: Thermodynamic Properties of Liquid 3-Methyl-1,2-Butadiene at 298.15 K

| Property | Symbol | Value | Units | Reference |

| Enthalpy of Combustion | ΔcH° | -3212.1 ± 0.42 | kJ/mol | [Good, 1969][1][2] |

| Enthalpy of Formation | ΔfH° | 101.2 ± 0.50 | kJ/mol | [Good, 1969][1][2] |

| Standard Entropy | S° | 231.79 | J/mol·K | [Messerly et al., 1970][2] |

| Heat Capacity (constant pressure) | Cp | 152.42 | J/mol·K | [Messerly et al., 1970][2] |

| Heat Capacity (constant pressure) | Cp | 151.1 | J/mol·K | [Good, 1969][2] |

Table 2: Thermodynamic Properties of Gaseous 3-Methyl-1,2-Butadiene at 298.15 K

| Property | Symbol | Value | Units | Reference |

| Enthalpy of Formation | ΔfH° | 129.1 | kJ/mol | [Good, 1969] |

| Standard Entropy | S° | 321.21 | J/mol·K | [Messerly et al., 1970] |

| Heat Capacity (constant pressure) | Cp | 105.25 | J/mol·K | [Thermodynamics Research Center] |

Experimental Protocols

The determination of the thermodynamic properties of volatile organic compounds like 3-methyl-1,2-butadiene requires precise and specialized experimental techniques. The following sections detail the methodologies employed in the key studies cited.

Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of combustion (ΔcH°) of liquid 3-methyl-1,2-butadiene was determined by Good (1969) using oxygen-bomb calorimetry.[1] This value is then used to derive the standard enthalpy of formation (ΔfH°).

Methodology:

-

Sample Preparation: A high-purity sample of 3-methyl-1,2-butadiene is encapsulated in a container of known low heat of combustion, typically a glass ampoule. The mass of the sample is precisely determined.

-

Calorimeter Setup: A bomb calorimeter, a constant-volume vessel, is charged with a known amount of the sample and an auxiliary substance (like mineral oil) to ensure complete combustion. The bomb is then filled with high-pressure oxygen (typically around 30 atm).

-

Combustion Process: The bomb is placed in a calorimeter jacket containing a precisely measured quantity of water. The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after the combustion to determine the temperature change (ΔT).

-

Data Analysis: The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the sample is then calculated from the temperature rise and the heat capacity of the calorimeter.

-

Corrections: Corrections are applied for the heat of combustion of the auxiliary substance, the ignition energy, and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of ΔcH°: The standard enthalpy of combustion is calculated from the corrected heat of combustion at constant volume.

-

Derivation of ΔfH°: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic Calorimetry for Heat Capacity and Entropy

The heat capacity (Cp) and, by extension, the standard entropy (S°) of 3-methyl-1,2-butadiene were determined by Messerly, Todd, & Guthrie (1970) likely using low-temperature adiabatic calorimetry. This technique measures the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample Encapsulation: A known mass of the purified liquid sample is sealed in a calorimeter vessel.

-

Calorimeter and Cryostat: The calorimeter vessel is placed within a cryostat, which allows for precise temperature control, often from near absolute zero to room temperature. The space around the calorimeter is evacuated to minimize heat exchange with the surroundings.

-

Adiabatic Shield: The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the calorimeter at all times. This minimizes heat leaks to or from the calorimeter, ensuring that all the electrical energy supplied results in a temperature increase of the sample.

-

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample through a heater, and the resulting temperature increase is measured with a platinum resistance thermometer.

-

Heat Capacity Calculation: The heat capacity is calculated from the amount of energy supplied and the measured temperature rise.

-

Entropy Calculation: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. By measuring the heat capacity from a very low temperature (approaching 0 K) up to the desired temperature (e.g., 298.15 K), the standard entropy can be calculated by integrating Cp/T over this temperature range. Enthalpies of any phase transitions (e.g., melting) that occur within this range must also be measured and included in the entropy calculation.

Computational Thermochemistry

In addition to experimental measurements, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. For a molecule like 3-methyl-1,2-butadiene, high-level ab initio and density functional theory (DFT) methods can be employed.

Methodology:

A common approach involves using composite methods like the Gaussian-n (Gn) theories (e.g., G3 theory). These methods approximate a high-level, computationally expensive calculation by a series of lower-level calculations with additive corrections.

-

Geometry Optimization: The three-dimensional structure of the 3-methyl-1,2-butadiene molecule is optimized to find its lowest energy conformation using a reliable quantum mechanical method (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated at the same level of theory. These frequencies are used to compute the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate (and computationally demanding) levels of theory and larger basis sets.

-

Composite Energy Calculation: The results of these calculations are combined in a predefined manner to extrapolate to a high-accuracy energy.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation at 0 K is typically calculated using atomization or isodesmic reaction schemes. In an atomization scheme, the calculated energy of the molecule is compared to the sum of the calculated energies of its constituent atoms.

-

Thermal Corrections: The enthalpy and entropy at a specific temperature (e.g., 298.15 K) are then obtained by adding thermal corrections derived from the calculated vibrational frequencies and other molecular properties (rotational and translational contributions) to the 0 K enthalpy of formation.

While specific high-accuracy computational studies focused solely on 3-methyl-1,2-butadiene are not abundant in the literature, the methodologies described are well-established and can provide thermodynamic data with an accuracy that can rival experimental measurements, especially for gas-phase properties.

Visualizations

To better illustrate the concepts and processes described in this guide, the following diagrams are provided.

Caption: Experimental workflow for determining the thermodynamic properties of 3-methyl-1,2-butadiene.

Caption: Relationship between key thermodynamic properties of 3-methyl-1,2-butadiene.

Conclusion

This technical guide has presented a detailed summary of the thermodynamic properties of 3-methyl-1,2-butadiene, drawing from established experimental data and outlining the sophisticated methodologies used for their determination. The provided tables and diagrams serve as a quick and comprehensive reference for researchers. While experimental data provides the foundation of our understanding, the continued development of computational methods offers a promising avenue for predicting and understanding the thermodynamics of this and other complex organic molecules, thereby guiding future research and applications in chemical synthesis and drug development.

References

An In-depth Technical Guide on the Solubility and Stability of 1,2-Butadienone, 3-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1,2-Butadienone, 3-methyl-. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the expected properties based on its classification as an α,β-unsaturated ketone. Furthermore, it details standardized experimental protocols for determining its precise solubility and stability profiles, essential for research, and drug development.

Core Concepts: Understanding 1,2-Butadienone, 3-methyl-

1,2-Butadienone, 3-methyl-, is an organic compound featuring a ketone functional group in conjugation with a carbon-carbon double bond. This α,β-unsaturated system is a key structural motif that governs its chemical reactivity and physical properties. The presence of both a polar carbonyl group and a nonpolar hydrocarbon backbone suggests a nuanced solubility profile, while the conjugated system influences its stability under various conditions.

Predicted Solubility Profile

The solubility of an organic compound is dictated by the principle of "like dissolves like." The molecular structure of 1,2-Butadienone, 3-methyl-, possesses both polar (carbonyl group) and non-polar (methyl and vinyl groups) regions.

-

Aqueous Solubility : The presence of the polar carbonyl group allows for potential hydrogen bonding with water molecules. However, the non-polar hydrocarbon portion of the molecule will limit its solubility in water. Small, polar organic compounds like alcohols, aldehydes, and ketones are often soluble in water.[1] It is anticipated that 1,2-Butadienone, 3-methyl- will exhibit low to moderate solubility in aqueous solutions.

-

Organic Solvent Solubility : Due to its organic nature, 1,2-Butadienone, 3-methyl- is expected to be soluble in a range of organic solvents. This includes polar aprotic solvents (e.g., acetone, ethyl acetate) and non-polar solvents (e.g., hexane, toluene).

Table 1: Predicted Solubility of 1,2-Butadienone, 3-methyl-

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar carbonyl group can interact with protic solvents, but the hydrocarbon body limits solubility. |

| Polar Aprotic | Acetone, DMSO, DMF | High | Good balance of polarity to interact with the carbonyl group without the steric hindrance of protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The non-polar hydrocarbon backbone will readily interact with non-polar solvents. |

Predicted Stability Profile

The stability of 1,2-Butadienone, 3-methyl- is influenced by its α,β-unsaturated ketone structure, making it susceptible to various degradation pathways.

-

Thermal Stability : Organic compounds can decompose at elevated temperatures. The specific thermal stability would need to be determined experimentally.

-

Photochemical Stability : The conjugated π-system in α,β-unsaturated ketones can absorb UV light, potentially leading to photochemical reactions and degradation.[2]

-

pH Stability :

-

Acidic Conditions : Under acidic conditions, the carbonyl oxygen can be protonated, which can activate the molecule for nucleophilic attack or other rearrangements.

-

Basic Conditions : In the presence of a strong base, the α-proton can be abstracted, leading to the formation of an enolate and potentially subsequent reactions. The β-carbon is also susceptible to nucleophilic attack (Michael addition).[3][4]

-

Table 2: Factors Influencing the Stability of 1,2-Butadienone, 3-methyl-

| Condition | Potential Degradation Pathways |

| Elevated Temperature | Thermal decomposition, polymerization. |

| UV/Vis Light Exposure | Photochemical reactions, isomerization, cyclization, or degradation. |

| Acidic pH | Hydrolysis, rearrangement, or addition reactions at the carbonyl or double bond. |

| Basic pH | Michael addition at the β-carbon, aldol-type condensation reactions, hydrolysis. |

| Oxidizing Agents | Oxidation of the double bond or other parts of the molecule. |

Experimental Protocols

To ascertain the precise solubility and stability of 1,2-Butadienone, 3-methyl-, the following experimental protocols are recommended.

A common method for determining the solubility of an organic compound involves the following steps:

-

Preparation of Saturated Solution : An excess amount of 1,2-Butadienone, 3-methyl- is added to a known volume of the solvent of interest (e.g., water, ethanol, hexane) in a sealed vial.

-

Equilibration : The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation : The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification : A known volume of the supernatant is carefully removed and diluted. The concentration of 1,2-Butadienone, 3-methyl- in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

-

Calculation : The solubility is calculated from the concentration of the saturated solution.

For a qualitative assessment, a small, known amount of the compound can be added to a specific volume of a solvent and observed for dissolution.[5][6][7][8]

Stability studies are crucial to determine the shelf-life and storage conditions for a compound.[9] A typical stability study involves:

-

Sample Preparation : Prepare solutions of 1,2-Butadienone, 3-methyl- in relevant solvents or formulations.

-

Stress Conditions : Expose the samples to a range of stress conditions as outlined in the ICH guidelines, including:[10][11][12]

-

Temperature : Elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (e.g., 2-8°C).

-

Humidity : Controlled humidity levels (e.g., 75% RH).

-

Light : Exposure to UV and visible light (photostability testing).

-

pH : A range of acidic and basic pH values.

-

-

Time Points : Samples are analyzed at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analytical Method : A stability-indicating analytical method (typically HPLC) is used to quantify the amount of 1,2-Butadienone, 3-methyl- remaining and to detect and quantify any degradation products.

-

Data Analysis : The rate of degradation is determined, and the shelf-life is extrapolated.

Visualizations

Caption: Workflow for determining the solubility of a compound.

Caption: Factors that can impact the stability of the compound.

References

- 1. quora.com [quora.com]

- 2. fiveable.me [fiveable.me]

- 3. brainly.com [brainly.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. google.com [google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

Health and safety information for 3-methyl-1,2-butadiene

An In-depth Technical Guide to the Health and Safety of 3-methyl-1,2-butadiene

This guide provides comprehensive health and safety information for 3-methyl-1,2-butadiene, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

3-methyl-1,2-butadiene, also known as 1,1-dimethylallene, is a colorless to pale yellow liquid.[1] It is a highly flammable liquid and vapor.[1][2]

| Property | Value | Source |

| Molecular Formula | C5H8 | [1][3] |

| Molecular Weight | 68.12 g/mol | [1][4][5] |

| CAS Number | 598-25-4 | [2][4][5] |

| EC Number | 209-926-1 | [4][5] |

| Appearance | Colorless or pale yellow liquid | [1] |

| Boiling Point | 40-41 °C | [3][4][5] |

| Melting Point | -148 °C to -114 °C | [4][5][6] |

| Density | 0.694 g/mL at 25 °C | [3][4][5] |

| Vapor Pressure | 6.87 psi (426.0 mmHg) at 20 °C | [1][4][5] |

| Flash Point | -12 °C (10.4 °F) - closed cup | [4][5] |

| Refractive Index | n20/D 1.419 | [3][4][5] |

| Solubility | Soluble in organic solvents like ether, benzene, acetone, and ethanol. | [3] |

Hazard Identification and Classification

3-methyl-1,2-butadiene is classified as a hazardous chemical. The signal word for this substance is "Danger".[1][4][5]

GHS Hazard Classifications

| Hazard Class | Category |

| Flammable Liquids | 2 |

| Aspiration Hazard | 1 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

Hazard Statements (H-Codes)

-

H225: Highly flammable liquid and vapor.[1]

-

H304: May be fatal if swallowed and enters airways.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Experimental Protocols

Safe Handling and Storage

Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][7]

-

Use only in well-ventilated areas or outdoors.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

-

Use only non-sparking tools.[2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

Storage

-

Store in a well-ventilated place and keep the container tightly closed.[2]

-

Keep cool, with a recommended storage temperature of 2-8°C.[4][5][7]

-

Store locked up.[2]

Exposure Controls and Personal Protection

Engineering Controls

-

Ensure adequate ventilation, especially in confined areas.[2]

-

Use explosion-proof equipment.[2]

-

Eyewash stations and safety showers should be close to the workstation.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash protection.[4][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

First Aid Measures

-

General Advice: If symptoms persist, call a physician.[2]

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][8]

-

Skin Contact: If on skin or hair, take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice.[2][8]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][8]

-

Ingestion: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[2][7] Because of the aspiration hazard, if vomiting occurs naturally, have the victim lean forward.[2]

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[2]

-

Specific Hazards: This substance is highly flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Toxicological Information

-

Acute Effects:

-

Chronic Effects: The toxicological properties have not been fully investigated.[2] No information is available on mutagenic, reproductive, or developmental effects.[2] It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[2]

Ecological Information

-

Ecotoxicity: Information on ecotoxicity is limited. Some safety data sheets indicate that related substances are toxic to aquatic life with long-lasting effects.[9] It is advised not to empty into drains.[2]

-

Persistence and Degradability: Persistence is unlikely based on available information.[2]

-

Mobility in Soil: The substance is likely to be mobile in the environment due to its volatility.[2]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]

References

- 1. 3-Methyl-1,2-butadiene | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. 3-Methyl-1,2-butadiene 97 598-25-4 [sigmaaldrich.com]

- 5. 3-Methyl-1,2-butadiene 97 598-25-4 [sigmaaldrich.com]

- 6. 3-methyl-1,2-butadiene [stenutz.eu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

The Discovery and Enduring Utility of 1,1-Dimethylallene: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylallene, also known as 3-methyl-1,2-butadiene, is a fascinating and versatile molecule within the allene class of organic compounds. Characterized by its cumulated diene structure, where one carbon atom forms double bonds with two adjacent carbons, it serves as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key reactions of 1,1-dimethylallene, tailored for professionals in research and drug development.

Historical Context: The Dawn of Allene Chemistry

The theoretical foundation for the unique stereochemistry of allenes was laid in 1875 by Jacobus Henricus van 't Hoff, who predicted the non-planar, chiral nature of appropriately substituted allenes.[1] However, it was not until 1887 that the first allene, glutinic acid, was synthesized by Burton and Pechmann.[2] For many years, allenes were regarded as mere chemical curiosities, challenging to synthesize and of limited practical use.[1] The landscape of allene chemistry began to shift dramatically in the 1950s, with the development of new synthetic methods and a growing appreciation for their unique reactivity. The first synthesis of a chiral allene was accomplished in 1935 by Maitland and Mills, further solidifying the structural predictions of van 't Hoff.[2]

Synthesis of 1,1-Dimethylallene

A prevalent and efficient method for the laboratory synthesis of 1,1-dimethylallene involves the dehydrohalogenation of a suitable precursor, typically 3-chloro-3-methyl-1-butyne. This precursor can be readily prepared from the commercially available 2-methyl-3-butyn-2-ol.

Experimental Protocol: Synthesis of 3-Chloro-3-methyl-1-butyne

This procedure outlines the conversion of 2-methyl-3-butyn-2-ol to 3-chloro-3-methyl-1-butyne.

Materials:

-

2-methyl-3-butyn-2-ol

-

Concentrated Hydrochloric Acid

-

Calcium Chloride

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a flask equipped with a stir bar and placed in an ice bath, slowly add concentrated hydrochloric acid to 2-methyl-3-butyn-2-ol with continuous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water and then with a saturated calcium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude product by distillation to obtain 3-chloro-3-methyl-1-butyne.

Experimental Protocol: Synthesis of 1,1-Dimethylallene via Dehydrohalogenation

This protocol details the base-mediated dehydrohalogenation of 3-chloro-3-methyl-1-butyne to yield 1,1-dimethylallene.

Materials:

-

3-chloro-3-methyl-1-butyne

-

Potassium hydroxide (or Sodium hydroxide)

-

Ethanol (or other suitable solvent)

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Prepare a solution of potassium hydroxide in ethanol.

-

To a reaction flask equipped with a reflux condenser and a stir bar, add the solution of 3-chloro-3-methyl-1-butyne.

-

Slowly add the ethanolic potassium hydroxide solution to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and remove the precipitated potassium chloride by filtration.

-

Carefully distill the filtrate to isolate the volatile 1,1-dimethylallene. Due to its low boiling point, appropriate cooling of the receiving flask is necessary.

Physicochemical Properties of 1,1-Dimethylallene

A summary of the key physical and chemical properties of 1,1-dimethylallene is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₈ |

| Molecular Weight | 68.12 g/mol |

| CAS Number | 598-25-4 |

| Boiling Point | 40-41 °C |

| Melting Point | -148 °C |

| Density | 0.694 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.419 |

Spectroscopic Data

The structural features of 1,1-dimethylallene can be confirmed through various spectroscopic techniques.

| Spectroscopy | Key Features |

| Infrared (IR) | Characteristic antisymmetric C=C=C stretching vibration around 1950-1960 cm⁻¹. |

| ¹H NMR | Signals typically observed in the range of δ 4.4-4.9 ppm for the terminal =CH₂ protons and a signal for the two methyl groups. |

| ¹³C NMR | The central sp-hybridized carbon of the allene typically appears at a very downfield chemical shift (around 200 ppm), while the terminal sp²-hybridized carbons appear in the range of 73-120 ppm. |

Chemical Reactivity and Key Reactions

1,1-Dimethylallene, as a cumulated diene, exhibits unique reactivity, participating in a variety of chemical transformations. One of the most significant classes of reactions is cycloaddition.

[2+2] Cycloaddition Reactions

1,1-Dimethylallene readily undergoes [2+2] cycloaddition reactions with various alkenes and alkynes, providing a direct route to four-membered ring systems. These reactions can be initiated thermally or photochemically.

Experimental Protocol: Thermal [2+2] Cycloaddition with Diethyl Fumarate

This protocol describes a representative thermal cycloaddition reaction.

Materials:

-

1,1-Dimethylallene

-

Diethyl fumarate

-

Toluene (solvent)

-

Sealed tube for high-temperature reactions

Procedure:

-

In a thick-walled sealed tube, dissolve 1,1-dimethylallene and diethyl fumarate in toluene.

-

Carefully seal the tube.

-

Heat the tube in an oil bath or a suitable heating block to 160-200 °C.[3]

-

Maintain the temperature for several hours, monitoring the reaction if possible.

-

After cooling to room temperature, carefully open the sealed tube.

-

Remove the solvent under reduced pressure and purify the resulting cycloadduct by column chromatography or distillation.

Visualizing Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways of 1,1-dimethylallene.

Caption: Synthesis of 1,1-Dimethylallene.

Caption: [2+2] Cycloaddition of 1,1-Dimethylallene.

Conclusion

1,1-Dimethylallene, a molecule with a rich history rooted in the fundamental principles of stereochemistry, has evolved from a chemical curiosity to a valuable tool in modern organic synthesis. Its straightforward preparation and unique reactivity, particularly in cycloaddition reactions, make it an important building block for the construction of complex molecular architectures. This guide provides a foundational understanding of its discovery, synthesis, and chemical behavior, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

The Occurrence of 3-Methyl-1,2-Butadiene Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-methyl-1,2-butadiene, characterized by an allene functional group within an isoprenoid framework, represent a unique class of naturally occurring compounds. While the parent compound, 3-methyl-1,2-butadiene (1,1-dimethylallene), is a volatile hydrocarbon, its derivatives are found in a variety of organisms, from marine algae to insects. These allenic natural products exhibit a range of interesting biological activities, making them a focal point for research in natural product chemistry and drug discovery.

This technical guide provides a comprehensive overview of the natural occurrence of 3-methyl-1,2-butadiene derivatives, with a focus on prominent examples from the carotenoid and sesquiterpenoid classes. It details their biosynthesis, quantitative abundance, and the experimental protocols for their isolation and characterization, aiming to serve as a valuable resource for professionals in the field.

Natural Occurrence of Allenic Isoprenoids

The 3-methyl-1,2-butadiene structural motif is integrated into larger isoprenoid structures, giving rise to a number of fascinating natural products. Notable examples include the allenic carotenoids fucoxanthin and peridinin, and the defensive sesquiterpenoid, grasshopper ketone.

Allenic Carotenoids: Fucoxanthin and Peridinin

Fucoxanthin is a major accessory pigment in the light-harvesting complexes of brown seaweeds (Phaeophyceae) and diatoms.[1][2] Its unique structure, featuring an allenic bond, an epoxide, and a conjugated carbonyl group, allows for the absorption of blue-green light, a spectral range not efficiently captured by chlorophyll.[1]

Peridinin is the primary light-harvesting carotenoid in most photosynthetic dinoflagellates.[3] Structurally related to fucoxanthin, it also possesses an allene group and plays a crucial role in the photosynthetic efficiency of these marine microorganisms by transferring absorbed light energy to chlorophyll.[3]

Allenic Sesquiterpenoids: Grasshopper Ketone

Grasshopper ketone is a defensive compound isolated from the eastern lubber grasshopper, Romalea microptera.[4] This C13-apocarotenoid, which contains an allene group, is part of a chemical defense mechanism that makes the grasshopper unpalatable to predators.[4]

Quantitative Data on Natural Occurrence

The concentration of these allenic derivatives can vary significantly depending on the species, environmental conditions, and developmental stage of the organism. The following table summarizes available quantitative data for fucoxanthin in various brown seaweed species.

| Compound | Organism | Concentration (mg/g dry weight) | Reference |

| Fucoxanthin | Sargassum polycystum | 3.01 ± 0.01 | [5] |

| Fucoxanthin | Sargassum cf. granuliferum | 2.21 ± 0.002 | [5] |

| Fucoxanthin | Sirophysalis trinodis | 0.95 ± 0.01 | [5] |

| Fucoxanthin | Dictyota indica (Winter) | ~0.46 | [6] |

| Fucoxanthin | Dictyota indica (Summer) | ~0.21 | [6] |

Biosynthesis of Allenic Isoprenoids

The biosynthesis of allenic isoprenoids follows the general pathways for isoprenoid synthesis, the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, with specific enzymatic steps leading to the formation of the allene moiety.

Fucoxanthin Biosynthesis

The biosynthesis of fucoxanthin is understood to proceed from β-carotene. Two main hypotheses for the pathway exist: the diadinoxanthin hypothesis and the neoxanthin hypothesis, with the latter being more favored in recent studies.[1][7] The pathway involves a series of desaturation, hydroxylation, epoxidation, and ketolation steps. The formation of the allene is a key, though not fully elucidated, enzymatic transformation.

Peridinin Biosynthesis

The biosynthesis of peridinin is believed to be closely related to that of fucoxanthin, diverging from a common precursor.[8] The exact enzymatic steps are still under investigation.

Experimental Protocols

Isolation and Purification of Fucoxanthin from Brown Seaweed

This protocol describes a general method for the extraction and purification of fucoxanthin.

Detailed Methodology:

-

Extraction: Powdered, dried seaweed is extracted with 90% acetone or ethanol at room temperature with stirring. The extraction is repeated until the solvent remains colorless.

-

Solvent Partitioning: The combined extracts are concentrated under reduced pressure. The residue is then partitioned between n-hexane and water to remove nonpolar impurities.

-

Column Chromatography: The aqueous layer is further extracted with a solvent like chloroform, and the extract is subjected to silica gel column chromatography.[9] A gradient of n-hexane and acetone (e.g., 7:3 v/v) is commonly used for elution. The orange-yellow fraction containing fucoxanthin is collected.

-

HPLC Purification: For high purity, the collected fraction can be further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as acetonitrile/water.[10]

Characterization of Allenic Compounds

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of more volatile derivatives like grasshopper ketone. The retention time provides information on the compound's polarity and boiling point, while the mass spectrum gives its molecular weight and fragmentation pattern, aiding in structure elucidation.[11]

High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is the standard method for the quantification of carotenoids like fucoxanthin and peridinin.[10] A C18 column with a mobile phase of acetonitrile and water is typically used, with detection at around 450 nm.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the definitive structural elucidation of these allenic compounds.[12][13] The characteristic chemical shifts of the allenic carbons and protons provide crucial structural information. For fucoxanthin, the allenic carbon signal appears around 200 ppm in the 13C NMR spectrum.[14]

Logical Relationship of Drug Development from Natural Products

The discovery and development of drugs from natural products like these allenic isoprenoids follow a logical progression.

Conclusion

The natural occurrence of 3-methyl-1,2-butadiene derivatives, particularly in the form of allenic carotenoids and sesquiterpenoids, presents a rich area for scientific exploration. Their unique chemical structures and potent biological activities make them attractive candidates for drug development. This guide has provided a foundational understanding of their natural sources, biosynthesis, and the experimental techniques required for their study. Further research into the enzymatic mechanisms of allene formation and the full spectrum of their pharmacological properties will undoubtedly unlock new opportunities in medicine and biotechnology.

References

- 1. Biosynthetic Pathway and Health Benefits of Fucoxanthin, an Algae-Specific Xanthophyll in Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic pathway and health benefits of fucoxanthin, an algae-specific xanthophyll in brown seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peridinin - Wikipedia [en.wikipedia.org]

- 4. Grasshopper ketone | C13H20O3 | CID 13922639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. jifro.ir [jifro.ir]

- 7. Frontiers | Progress on the biological characteristics and physiological activities of fucoxanthin produced by marine microalgae [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. quantitative gc-ms analysis: Topics by Science.gov [science.gov]

- 12. mdpi.com [mdpi.com]

- 13. 1D and 2D NMR study of some allenic carotenoids of the fucoxanthin series | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-Methyl-1,2-butadiene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,2-butadiene, an unsymmetrical substituted allene, presents a unique diene system for participation in Diels-Alder reactions. Its distinct electronic and steric properties, arising from the cumulative double bonds and the terminal methyl group, significantly influence the regioselectivity and stereoselectivity of the resulting cycloaddition products. These characteristics make it a valuable building block in organic synthesis for the construction of complex cyclic and heterocyclic frameworks, which are often key scaffolds in drug discovery and development. This document provides a comprehensive overview of the mechanistic aspects of Diels-Alder reactions involving 3-methyl-1,2-butadiene and detailed protocols for their application.

Mechanistic Considerations

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. In the case of 3-methyl-1,2-butadiene, the terminal double bond (C1-C2) and the adjacent double bond (C2-C3) can act as the 4π-electron component. The methyl group at the C3 position introduces electronic and steric biases that govern the reaction's outcome.

Regioselectivity: When reacting with unsymmetrical dienophiles, 3-methyl-1,2-butadiene can theoretically yield two regioisomers. The regiochemical outcome is primarily dictated by the electronic effects of the substituents on both the diene and the dienophile. Generally, the reaction proceeds in a way that aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. The methyl group, being an electron-donating group, increases the electron density at the C1 and C3 positions of the diene system. Resonance structures can be drawn to illustrate the partial negative charges on these carbons, which in turn influences the orientation of the dienophile during the cycloaddition. For instance, in reactions with dienophiles containing electron-withdrawing groups (EWGs), the "ortho" and "para" isomers are typically favored over the "meta" isomer.[1][2][3]

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. For 3-methyl-1,2-butadiene, which is a prochiral molecule, its reaction with a dienophile can lead to the formation of stereoisomers. The approach of the dienophile to the diene can occur from two different faces, leading to endo or exo products. The "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state.[4][5] This preference is attributed to secondary orbital interactions that stabilize the endo transition state.

Experimental Protocols

Detailed experimental procedures for the Diels-Alder reaction of substituted butadienes are available in the literature. While a specific protocol for 3-methyl-1,2-butadiene is not readily found in general laboratory manuals, the following procedures for structurally similar dienes can be adapted. It is crucial to optimize reaction conditions such as temperature, solvent, and reaction time for each specific dienophile.

General Protocol for Diels-Alder Reaction of a Substituted Butadiene with Maleic Anhydride

This protocol is adapted from the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride and can serve as a starting point for reactions with 3-methyl-1,2-butadiene.[6]

Materials:

-

3-Methyl-1,2-butadiene (or a suitable precursor)

-

Maleic anhydride

-

Xylene (or another high-boiling solvent like toluene)

-

Hexanes (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel, filter paper)

-

Crystallization dish

Procedure:

-

In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of xylene.

-

Add 3-methyl-1,2-butadiene (1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically after 30-60 minutes of reflux), remove the heat source and allow the reaction mixture to cool to room temperature.[7]

-

Upon cooling, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold hexanes to remove any unreacted starting materials.[6]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., xylene/hexanes or ethyl acetate/hexanes).

-

Dry the purified product and determine its melting point and yield. Characterize the product using spectroscopic methods such as NMR and IR spectroscopy.

Quantitative Data

The yield and isomer ratios of Diels-Alder reactions are highly dependent on the specific reactants and reaction conditions. For the reaction of 2-methyl-1,3-butadiene with tetracyanoethylene, a single product is reported to be formed in over 90% yield.[8][9] In the reaction of (E)-3-methoxycarbonylmethylene-2-oxoindoline with trans- and cis-1,3-pentadienes, single adducts were obtained in high yield.[10]

For a more detailed understanding, a summary of representative reactions is provided in the table below. Note that specific quantitative data for 3-methyl-1,2-butadiene is sparse in readily available literature, and the data for similar dienes is presented for comparative purposes.

| Diene | Dienophile | Product(s) | Yield (%) | Isomer Ratio (endo:exo) | Reference |

| 2,3-Dimethyl-1,3-butadiene | Maleic anhydride | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride | High | Predominantly endo | [6] |

| 1,3-Butadiene | Maleic anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | High | Predominantly endo | [11][12] |

| 2-Methyl-1,3-butadiene | Tetracyanoethylene | 1,2,3,6-Tetrahydro-4-methyl-1,1,2,2-tetracyanocyclohex-4-ene | >90 | Not specified | [8][9] |

| 1,3-Pentadiene | Maleic anhydride | 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride | High | Predominantly endo | [10] |

Visualizations

Logical Relationship of Diels-Alder Reaction Components

The following diagram illustrates the fundamental components and outcome of a Diels-Alder reaction.

Experimental Workflow for a Typical Diels-Alder Reaction

This diagram outlines the general steps involved in carrying out a Diels-Alder synthesis in the laboratory.

Conclusion

3-Methyl-1,2-butadiene serves as a versatile diene in Diels-Alder reactions, offering a pathway to a variety of substituted cyclohexene derivatives. The regioselectivity and stereoselectivity of these reactions are key considerations for synthetic planning and can be predicted based on established principles of pericyclic reactions. The provided protocols, adapted from similar diene systems, offer a solid foundation for researchers to explore the synthetic utility of 3-methyl-1,2-butadiene in the development of novel chemical entities. Further investigation into the specific reaction scope and quantitative outcomes with a broader range of dienophiles is warranted to fully exploit the potential of this unique diene.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. regioselectivity Archives – Master Organic Chemistry [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. atc.io [atc.io]

- 7. youtube.com [youtube.com]

- 8. brainly.com [brainly.com]

- 9. Solved Tetracyanoethylene reacts with | Chegg.com [chegg.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Lab report #4: Diels-Alder Reaction - Google 文档 [docs.google.com]

- 12. scribd.com [scribd.com]

Application Notes and Protocols: Polymerization of 1,1-Dimethylallene for Synthetic Rubbers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential polymerization of 1,1-dimethylallene for the synthesis of novel synthetic rubbers. Due to a lack of specific literature on the polymerization of this particular monomer for elastomeric applications, this document outlines generalized protocols and theoretical considerations based on the polymerization of structurally similar monomers, such as other substituted allenes and dienes. The information herein is intended to serve as a foundational guide for researchers to develop experimental procedures for the synthesis and characterization of poly(1,1-dimethylallene) and to evaluate its potential as a synthetic rubber. Significant experimental optimization will be required to achieve the desired material properties.

Introduction

Allenes are a unique class of unsaturated hydrocarbons characterized by the presence of cumulated double bonds (C=C=C). The polymerization of allenes can lead to polymers with interesting microstructures and properties. 1,1-Dimethylallene, with its gem-dimethyl substitution, presents a sterically hindered yet potentially reactive monomer for polymerization. The resulting polymer, poly(1,1-dimethylallene), could exhibit properties suitable for synthetic rubber applications, such as low glass transition temperature and good elastomeric behavior.

This document explores various potential polymerization methods, including cationic, anionic, Ziegler-Natta, and radical polymerization, for the synthesis of poly(1,1-dimethylallene). It also details the necessary characterization techniques to analyze the resulting polymer's structure and properties.

Monomer Synthesis: 1,1-Dimethylallene

A common laboratory-scale synthesis of 1,1-dimethylallene involves the dehydrohalogenation of a suitable dihalide precursor. A representative synthetic route is the reaction of 2,3-dichloro-2-methylpropane with a strong base.

Protocol: Synthesis of 1,1-Dimethylallene

Materials:

-

2,3-dichloro-2-methylpropane

-

Potassium tert-butoxide

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, distillation apparatus)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Charge the flask with a solution of potassium tert-butoxide in anhydrous DMSO.

-

Cool the mixture in an ice bath.

-

Slowly add 2,3-dichloro-2-methylpropane to the cooled solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature sufficient to drive the distillation of the volatile 1,1-dimethylallene product.

-

Collect the crude 1,1-dimethylallene in a cooled receiver.

-

Purify the collected liquid by fractional distillation to obtain pure 1,1-dimethylallene.

-

Confirm the purity and structure of the monomer using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Polymerization Protocols for 1,1-Dimethylallene

The following protocols are generalized and will require significant optimization for the specific case of 1,1-dimethylallene to achieve high molecular weight polymers with elastomeric properties.

Cationic Polymerization

Cationic polymerization is initiated by electrophiles and is suitable for monomers that can form stable carbocationic propagating species.[1] The gem-dimethyl group in 1,1-dimethylallene could stabilize an adjacent carbocation, making this a plausible polymerization method.

Generalized Protocol for Cationic Polymerization:

Materials:

-

1,1-Dimethylallene (freshly distilled and dried)

-

Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃, TiCl₄)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, hexane)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

-

Under an inert atmosphere, dissolve the purified 1,1-dimethylallene in the anhydrous solvent in a flame-dried Schlenk flask.

-

Cool the monomer solution to the desired reaction temperature (e.g., -78 °C to 0 °C).

-

In a separate Schlenk flask, prepare a solution of the Lewis acid initiator in the same solvent.

-

Slowly add the initiator solution to the stirred monomer solution via cannula transfer.

-

Monitor the reaction progress by techniques such as viscometry or by taking aliquots for monomer conversion analysis (GC).

-

Terminate the polymerization by adding a quenching agent, such as methanol or ammonia in methanol.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, ethanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Table 1: Potential Conditions for Cationic Polymerization of 1,1-Dimethylallene

| Parameter | Condition | Rationale |

| Initiator | BF₃·OEt₂, AlCl₃, TiCl₄ | Common Lewis acids for cationic polymerization. |

| Solvent | Dichloromethane, Hexane | Non-protic solvents to avoid termination. |

| Temperature | -78 °C to 0 °C | Lower temperatures can suppress side reactions. |

| Monomer Conc. | 0.1 - 1.0 M | To be optimized for molecular weight control. |

| Quenching Agent | Methanol, Ammonia/Methanol | To terminate the growing polymer chains. |

Anionic Polymerization

Anionic polymerization is initiated by nucleophiles and is effective for monomers with electron-withdrawing groups. While 1,1-dimethylallene does not have a strong electron-withdrawing group, anionic polymerization of some allenes has been reported.

Generalized Protocol for Anionic Polymerization:

Materials:

-

1,1-Dimethylallene (rigorously purified and dried)

-